((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol
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Overview
Description
((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol is a chiral compound featuring a pyrrolidine ring substituted with a methyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives and chiral pyrrolidine precursors.
Reaction Steps:
Industrial Production Methods
Industrial production often employs continuous flow chemistry techniques to enhance yield and purity. These methods involve:
Flow Microreactors: These systems allow precise control over reaction conditions, leading to higher efficiency and scalability.
Catalysts: Use of specific catalysts to facilitate the reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Acts as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for neurological disorders.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridinyl group can form hydrogen bonds and π-π interactions, while the pyrrolidine ring provides steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
((3S,4R)-4-Methyl-4-(phenyl)pyrrolidin-3-yl)Methanol: Similar structure but with a phenyl group instead of a pyridinyl group.
((3S,4R)-4-Methyl-4-(pyridin-2-yl)pyrrolidin-3-yl)Methanol: Pyridinyl group at a different position.
Uniqueness
Binding Affinity: The position and nature of the pyridinyl group can significantly affect binding affinity and specificity.
Reactivity: The presence of the pyridinyl group can influence the compound’s reactivity in various chemical reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol, with CAS number 1932832-06-8, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyridine moiety and a chiral center, which may contribute to its pharmacological properties.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- Purity : Typically reported as ≥98%
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
- Anticancer Activity : Research has shown that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activity Data
Case Studies and Research Findings
- Alzheimer's Disease Models : In vitro studies have shown that similar pyrrolidine derivatives can significantly inhibit AChE activity, leading to increased levels of acetylcholine, which is crucial for cognitive functions. For example, compounds exhibiting this activity were tested on FaDu hypopharyngeal tumor cells and showed improved cytotoxicity compared to standard treatments like bleomycin .
- Anticancer Research : A study focusing on the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications at the pyridine ring could enhance anticancer properties. The introduction of specific substituents was found to improve binding affinity to target proteins involved in cancer progression .
- Antimicrobial Properties : Recent investigations into the antibacterial potential of similar compounds indicated effective inhibition against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves targeting bacterial topoisomerases, essential for DNA replication and repair .
Properties
IUPAC Name |
[(3S,4R)-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(8-13-6-10(11)7-14)9-3-2-4-12-5-9/h2-5,10,13-14H,6-8H2,1H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZWKPMDSPWSCI-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@H]1CO)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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